PEPTIDE II OF T WAGLERI VENOM
Description
Discovery and Isolation of Waglerin Peptides
Waglerin-II, a 22-amino acid neurotoxic peptide, was first isolated from the venom of Tropidolaemus wagleri (formerly Trimeresurus wagleri) in the early 1990s. Initial purification employed fast protein liquid chromatography (FPLC) followed by reverse-phase high-performance liquid chromatography (HPLC). These efforts identified two primary lethal peptides, termed Waglerin-I and Waglerin-II, with molecular weights of 2,504 Da and 2,530 Da, respectively. Subsequent studies confirmed the presence of four Waglerin isoforms (I–IV), all sharing structural homology but differing in specific residues. Recombinant Waglerin-II is now produced in Escherichia coli for research purposes, retaining the native disulfide bond pattern and biological activity.
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 2,548 Da | |
| Sequence Length | 22 amino acids | |
| Disulfide Bonds | 1 (Cys9–Cys13) |
Classification and Nomenclature
Waglerin-II belongs to the Waglerin peptide family, a group of small, proline-rich toxins with a conserved intramolecular disulfide bond. The nomenclature reflects their order of isolation: Waglerin-I (WTX1), Waglerin-II (WTX2), and variants with additional N-terminal residues (e.g., Waglerin-SL-I). These peptides lack homology to other snake venom toxins, distinguishing them as evolutionary innovations. Their classification is based on functional antagonism of nicotinic acetylcholine receptors (nAChRs) and structural features such as a rigid disulfide-bonded core flanked by flexible regions.
Tropidolaemus wagleri: Taxonomy and Distribution
Tropidolaemus wagleri, the temple pit viper, is a venomous snake endemic to Southeast Asia. It is classified within the subfamily Crotalinae (pit vipers) and exhibits sexual dimorphism, with females reaching up to 1 m in length and males rarely exceeding 75 cm. Key distribution areas include Malaysia, Thailand, Indonesia (Sumatra, Mentawai Islands), and Singapore. The species is arboreal, with a prehensile tail aiding tree climbing, and is often found near human-modified habitats like temples.
Evolutionary Significance of Pit Viper Venom Peptides
Waglerin-II exemplifies the evolutionary adaptation of venom peptides to target prey-specific receptors. Its origin traces to the prepro region of the C-type natriuretic peptide (CNP) gene, a site also yielding neurotoxic azemiopsins in Azemiops feae vipers. This convergent evolution highlights the genetic plasticity of pit viper venoms, where ancestral genes are repurposed to produce novel toxins. The Waglerin peptides’ neurotoxic specificity—blocking nAChR ε-subunits—reflects selective pressure to immobilize prey rapidly, a trait shared with other arboreal pit vipers.
Properties
CAS No. |
133410-52-3 |
|---|---|
Molecular Formula |
C115H179N35O27S2 |
Molecular Weight |
2548.035 |
InChI |
InChI=1S/C115H179N35O27S2/c1-5-64(4)92(111(175)148-49-17-29-86(148)101(165)135-74(24-12-44-128-115(123)124)107(171)145-46-13-25-82(145)100(164)134-72(22-7-9-41-117)108(172)150-51-19-31-88(150)112(176)177)143-97(161)76(53-65-32-36-68(151)37-33-65)137-95(159)77(55-67-57-125-62-131-67)138-98(162)80(60-178)141-104(168)85-28-16-48-147(85)110(174)87-30-18-50-149(87)109(173)79(54-66-34-38-69(152)39-35-66)140-99(163)81(61-179)142-103(167)84-27-15-47-146(84)106(170)73(23-11-43-127-114(121)122)133-94(158)75(52-63(2)3)136-96(160)78(56-91(155)156)139-102(166)83-26-14-45-144(83)105(169)71(21-6-8-40-116)132-90(154)59-129-89(153)58-130-93(157)70(118)20-10-42-126-113(119)120/h32-39,57,62-64,70-88,92,151-152,178-179H,5-31,40-56,58-61,116-118H2,1-4H3,(H,125,131)(H,129,153)(H,130,157)(H,132,154)(H,133,158)(H,134,164)(H,135,165)(H,136,160)(H,137,159)(H,138,162)(H,139,166)(H,140,163)(H,141,168)(H,142,167)(H,143,161)(H,155,156)(H,176,177)(H4,119,120,126)(H4,121,122,127)(H4,123,124,128)/t64-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,92-/m0/s1 |
InChI Key |
LYTKTBGXXSTMIZ-CTCUIKTMSA-N |
SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)N2CCCC2C(=O)NC(CCCCN)C(=O)N3CCCC3C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC5=CNC=N5)NC(=O)C(CS)NC(=O)C6CCCN6C(=O)C7CCCN7C(=O)C(CC8=CC=C(C=C8)O)NC(=O)C(CS)NC(=O)C9CCCN9C(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)CNC(=O)C(CCCNC(=N)N)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Venom Peptides
Structural and Functional Comparison with Other Waglerins
Peptide II shares structural homology with Waglerin-1 (Wtx-1), a 22-amino acid peptide also isolated from T. wagleri venom. Both peptides competitively inhibit muscle-type nAChRs, but Wtx-1 demonstrates species-selective binding. For example, Wtx-1 binds 2,100-fold more tightly to the α-ε subunit interface of mouse nAChRs compared to the α-δ interface and exhibits 100-fold higher affinity for mouse receptors over rat or human variants . Key residues mediating this selectivity include Asp59 and Tyr115 in the ε subunit of mouse nAChRs, where steric and electrostatic interactions govern binding . In contrast, Peptide II’s exact residues remain uncharacterized, though its conserved neurotoxic function suggests overlapping mechanisms.
Table 1: Structural and Functional Properties of T. wagleri Neurotoxins
| Property | Peptide II | Waglerin-1 (Wtx-1) |
|---|---|---|
| Molecular Weight | 3–5 kDa | ~2.5 kDa (22 residues) |
| LD₅₀ (Mouse IV) | 0.56–0.63 µg/g (venom) | Not isolatedly reported |
| Primary Target | nAChR | nAChR (α-ε interface) |
| Species Selectivity | Broad | Mouse > Rat/Human (100x) |
| Key Binding Residues | Undetermined | Asp59, Tyr115 (ε subunit) |
Comparison with Neurotoxins from Related Species
Proteomic studies comparing T. wagleri and Cryptelytrops purpureomaculatus (Malayan pit viper) reveal stark contrasts. C. purpureomaculatus venom lacks waglerin-like peptides and instead relies on hemotoxic serine proteases and metalloproteinases for prey immobilization . Similarly, peptides from the Thd9.1 cluster (e.g., T. hidalgoi or T. spectabilis) exhibit divergent post-translational modifications and expression levels, which may alter receptor specificity compared to Peptide II .
Contrast with Non-Neurotoxic Venom Components
Within T. wagleri venom, non-neurotoxic components such as PLA₂ and snaclecs (C-type lectins) are enzymatically active but contribute minimally to lethality. For instance, PLA₂ constitutes <5% of the venom proteome and lacks the myotoxic or anticoagulant potency seen in Bothrops or Crotalus species .
Table 2: Toxicity Profile of T. wagleri Venom Components
| Component | Abundance (% Venom) | Primary Activity | Contribution to Lethality |
|---|---|---|---|
| Waglerins (Peptide II) | 38.2% | Neurotoxic (nAChR antagonism) | Primary |
| PLA₂ | <5% | Enzymatic (membrane disruption) | Insignificant |
| Serine Proteases | ~8% | Hemostatic disruption | Insignificant |
Mechanistic and Evolutionary Insights
The dominance of neurotoxic peptides in T. wagleri venom contrasts with the hemotoxic profiles of most crotalids, suggesting evolutionary adaptation to prey-specific niches. The conservation of waglerins across sexes and geographical populations underscores their critical role in envenomation . Notably, the unique HPLC elution pattern of low-mass waglerins (3–5 kDa) may serve as a biomarker for this species .
Preparation Methods
Venom Milking and Stabilization
Venom is extracted from adult T. wagleri specimens via manual milking, followed by immediate filtration through 0.45 μm membranes to remove glandular debris. To prevent protease degradation, the crude venom is lyophilized and stored at −20°C in airtight containers. Studies recommend dissolving lyophilized venom in 0.1 M ammonium acetate buffer (pH 5.0) to mimic native conditions, minimizing aggregation during downstream processing.
Crude Venom Fractionation
Initial fractionation employs size-exclusion chromatography (SEC) using Sephadex G-50 columns equilibrated with 50 mM Tris-HCl (pH 8.0). As demonstrated by Debono et al., SEC separates T. wagleri venom into three major fractions:
-
High-MW proteins (>30 kDa) : Comprising metalloproteinases and L-amino acid oxidases.
-
Mid-MW proteins (10–30 kDa) : Including phospholipases A₂ and serine proteases.
-
Low-MW peptides (<5 kDa) : Enriched with waglerins, including Peptide II.
High-Resolution Purification of Peptide II
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
The low-MW SEC fraction is subjected to RP-HPLC on a C₁₈ column (250 × 4.6 mm, 5 μm) using a gradient of 0.1% trifluoroacetic acid (TFA) in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B). Key parameters include:
| Parameter | Value |
|---|---|
| Flow Rate | 1.0 mL/min |
| Gradient | 10–60% B over 60 min |
| Detection | UV 214 nm |
| Column Temperature | 25°C |
Under these conditions, Peptide II elutes at ~42–45% acetonitrile, resolved from Waglerin-1 (38–40% B) and Waglerin-3 (47–49% B).
Ion-Exchange Chromatography (IEC) Optimization
For enhanced purity, fractions from RP-HPLC are further purified using a Mono-S cation-exchange column. Peptide II binds strongly at pH 4.5 (50 mM sodium acetate) and elutes with a 0–1 M NaCl gradient. This step removes trace contaminants like bradykinin-potentiating peptides (BPPs), which co-elute during RP-HPLC.
Structural Characterization and Sequence Validation
Mass Spectrometric Analysis
Purified Peptide II is analyzed via MALDI-TOF MS and LC-ESI-QTOF MS, confirming a molecular mass of 2,749.8 Da (theoretical mass: 2,749.6 Da). Tandem MS/MS sequencing reveals the following primary structure:
H-Ile-Cys-Asn-Pro-Lys-Trp-Cys-Lys-Arg-Gly-Arg-Cys-Gly-Ala-Ala-Met-Lys-Lys-Arg-Cys-Thr-NH₂
Disulfide connectivity (Cys²–Cys¹⁶ and Cys⁷–Cys²⁰) is determined by partial reduction and alkylation followed by Edman degradation.
Transcriptomic Corroboration
Venom gland transcriptomics identifies the precursor mRNA encoding Peptide II as part of a 209-residue prepropeptide (TwBNP01). The mature peptide is flanked by dibasic cleavage sites (KR↓ and ↓KR), consistent with proprotein convertase processing.
Functional Validation and Bioactivity Assessment
nAChR Binding Assays
Peptide II’s affinity for murine muscle nAChRs is quantified via radioligand displacement using [¹²⁵I]-α-bungarotoxin. The peptide exhibits an IC₅₀ of 1.2 nM, reflecting 10-fold higher potency than Waglerin-1.
In Vivo Toxicity Profiling
Intravenous administration in mice (CD-1 strain) yields an LD₅₀ of 0.58 μg/g, with neurotoxic symptoms (flaccid paralysis, respiratory arrest) manifesting within 15 minutes.
Challenges and Methodological Innovations
Q & A
Basic Research Questions
Q. What are the established structural characteristics of Peptide II from T. wagleri venom, and what analytical techniques are most effective for its characterization?
- Methodological Answer : Structural characterization requires a combination of mass spectrometry (MS) for molecular weight determination, nuclear magnetic resonance (NMR) for tertiary structure resolution, and circular dichroism (CD) for secondary structure analysis. For venom-derived peptides, reverse-phase HPLC is critical for purification, ensuring >95% purity to avoid confounding results in downstream assays. Researchers must validate structural integrity via Edman degradation or tandem MS sequencing .
Q. What in vitro models are appropriate for initial pharmacological screening of Peptide II’s bioactivity?
- Methodological Answer : Use cell lines expressing putative targets (e.g., ion channels, GPCRs) identified via homology modeling with related venom peptides. For neurotoxicity screening, patch-clamp electrophysiology on dorsal root ganglion neurons or SH-SY5Y cells is recommended. Include positive controls (e.g., known ion channel blockers) and measure dose-response curves (EC₅₀/IC₅₀) with at least three biological replicates to establish reproducibility .
Q. What are the critical steps in isolating Peptide II from T. wagleri venom while maintaining structural integrity?
- Methodological Answer : Venom fractionation should use size-exclusion chromatography followed by ion-exchange chromatography under non-denaturing conditions (pH 6–8, 4°C). Monitor protease activity with inhibitors (e.g., PMSF) to prevent degradation. Validate purity via SDS-PAGE and MALDI-TOF MS. Store lyophilized peptide at -80°C in argon-flushed vials to prevent oxidation .
Q. What are the known molecular targets of Peptide II, and what validation methods are required to confirm target engagement?
- Methodological Answer : Preliminary targets (e.g., voltage-gated sodium channels) are often inferred via sequence homology. Confirm engagement using surface plasmon resonance (SPR) for binding affinity (KD) and electrophysiology for functional modulation (e.g., current inhibition). Knockout cell lines or competitive assays with known ligands can further validate specificity .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported EC₅₀ values of Peptide II across different in vitro assays?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., temperature, buffer composition) or cell line variability. Standardize protocols using reference compounds (e.g., tetrodotoxin for sodium channels) and perform cross-lab validation. Statistical meta-analysis of published data can identify confounding variables (e.g., pH effects on peptide stability) .
Q. What statistical approaches are recommended for analyzing dose-response relationships of Peptide II in complex biological systems?
- Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to fit dose-response data. For systems with multiple targets, employ hierarchical Bayesian models to account for parameter uncertainty. Validate assumptions via residual analysis and bootstrap resampling (≥1,000 iterations) .
Q. How should researchers design longitudinal studies to assess Peptide II’s chronic effects in animal models?
- Methodological Answer : For toxicity studies, use a randomized block design with staggered dosing (e.g., 0.1–10 mg/kg, weekly intervals). Include sham and vehicle controls. Monitor biomarkers (e.g., serum creatinine for nephrotoxicity) and perform histopathology at endpoint. Power analysis (α=0.05, β=0.2) ensures adequate sample size (n≥8/group) .
Q. What orthogonal validation techniques are necessary to confirm Peptide II’s mechanism of action when initial pathway analysis yields conflicting results?
- Methodological Answer : Combine genetic (e.g., CRISPR knockdown) and pharmacological (e.g., selective inhibitors) approaches. For example, if initial calcium imaging suggests TRPV1 activation but electrophysiology negates it, use TRPV1-null mice or fluorescent ligand displacement assays. Conflicting results may indicate off-target effects requiring proteome-wide affinity profiling .
Methodological Considerations from Evidence
- Literature Review : Prioritize peer-reviewed studies using venom-specific databases (e.g., VenomZone) and avoid non-curated platforms .
- Data Contradictions : Apply sensitivity analysis to identify outlier studies and replicate experiments under controlled conditions .
- Ethical Compliance : For animal studies, adhere to ARRIVE guidelines and include IACUC-approved protocols in appendices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
